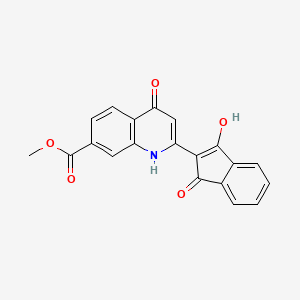
methyl 2-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)-4-hydroxy-1,2-dihydroquinoline-7-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)-4-hydroxy-1,2-dihydroquinoline-7-carboxylate is a complex organic compound with a unique structure that combines an indene-1,3-dione moiety with a quinoline derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)-4-hydroxy-1,2-dihydroquinoline-7-carboxylate typically involves multicomponent reactions. One common method involves the reaction of ninhydrin with malononitrile and ethylenediamine in water at room temperature, yielding high product yields with minimal waste . This green chemistry approach is advantageous due to its simplicity, efficiency, and environmental friendliness.
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the use of green solvents and catalysts can further reduce the environmental impact of the industrial synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)-4-hydroxy-1,2-dihydroquinoline-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties and applications.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)-4-hydroxy-1,2-dihydroquinoline-7-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of anti-cancer and anti-inflammatory agents.
Organic Electronics: The compound’s electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Materials Science: The compound can be used in the development of advanced materials with specific optical and electronic properties.
Wirkmechanismus
The mechanism of action of methyl 2-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)-4-hydroxy-1,2-dihydroquinoline-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor or donor, depending on the specific conditions and environment. This property is crucial for its applications in organic electronics and materials science. In medicinal chemistry, the compound’s mechanism of action may involve the inhibition of specific enzymes or receptors, leading to its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Methyl 2-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)-4-hydroxy-1,2-dihydroquinoline-7-carboxylate can be compared with other similar compounds, such as:
Indane-1,3-dione derivatives: These compounds share the indene-1,3-dione moiety and have similar electronic properties.
Quinoline derivatives: These compounds share the quinoline structure and have similar applications in medicinal chemistry and materials science.
Eigenschaften
Molekularformel |
C20H13NO5 |
|---|---|
Molekulargewicht |
347.3 g/mol |
IUPAC-Name |
methyl 2-(1-hydroxy-3-oxoinden-2-yl)-4-oxo-1H-quinoline-7-carboxylate |
InChI |
InChI=1S/C20H13NO5/c1-26-20(25)10-6-7-13-14(8-10)21-15(9-16(13)22)17-18(23)11-4-2-3-5-12(11)19(17)24/h2-9,23H,1H3,(H,21,22) |
InChI-Schlüssel |
ZTTIIKMTACQVIC-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)C=C(N2)C3=C(C4=CC=CC=C4C3=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl [1-(4-fluorophenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]carbamate](/img/structure/B11571721.png)
![3-(2-Chlorophenyl)-6-(4-ethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11571723.png)
![4-methoxy-3-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-N-(pyridin-3-ylmethyl)benzenesulfonamide](/img/structure/B11571724.png)
![2-{5-[(4-Methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B11571738.png)
![N-[(4-ethoxyphenyl)sulfonyl]-N-(2-oxo-1,3-benzoxathiol-5-yl)acetamide](/img/structure/B11571742.png)
![ethyl 5-(5-bromo-2-methoxyphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate](/img/structure/B11571744.png)
![6-(4-fluorophenyl)-N-(furan-2-ylmethyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11571745.png)
![1-(2-chlorobenzyl)-3-[2-(2-methoxyphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B11571758.png)
![N-(5-Chloro-2-methylphenyl)-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide](/img/structure/B11571762.png)
![1-(4-Propoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11571767.png)
![N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]butanamide](/img/structure/B11571775.png)
![1-(2-Ethylpiperidin-1-yl)-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone](/img/structure/B11571783.png)
![(2E)-2-cyano-3-[2-(2-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(3-methoxypropyl)prop-2-enamide](/img/structure/B11571787.png)
![N-(propan-2-yl)-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11571809.png)
